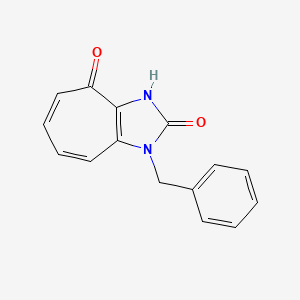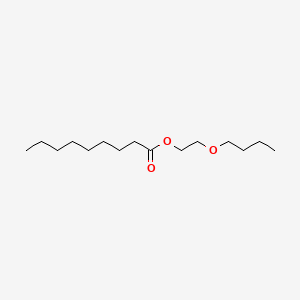
Naphthalene, undecyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Undecylnaphthalene is an organic compound with the molecular formula C21H30 It is a derivative of naphthalene, where an undecyl group (a chain of eleven carbon atoms) is attached to the first position of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Undecylnaphthalene can be synthesized through the Friedel-Crafts alkylation reaction. In this process, naphthalene reacts with undecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of 1-undecylnaphthalene may involve similar Friedel-Crafts alkylation reactions but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Undecylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert 1-undecylnaphthalene to more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: Naphthoquinones and other oxygenated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Undecylnaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals, lubricants, and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-undecylnaphthalene depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, modulating their activity. The undecyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Decylnaphthalene: Similar structure with a ten-carbon chain.
1-Dodecylnaphthalene: Similar structure with a twelve-carbon chain.
1-Tetradecylnaphthalene: Similar structure with a fourteen-carbon chain.
Uniqueness
1-Undecylnaphthalene is unique due to its specific chain length, which can influence its physical and chemical properties. The undecyl group provides a balance between hydrophobicity and molecular size, making it suitable for various applications where other chain lengths may not be as effective.
Eigenschaften
CAS-Nummer |
7225-71-0 |
|---|---|
Molekularformel |
C21H30 |
Molekulargewicht |
282.5 g/mol |
IUPAC-Name |
1-undecylnaphthalene |
InChI |
InChI=1S/C21H30/c1-2-3-4-5-6-7-8-9-10-14-19-16-13-17-20-15-11-12-18-21(19)20/h11-13,15-18H,2-10,14H2,1H3 |
InChI-Schlüssel |
DDAIBSKPPVQJSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






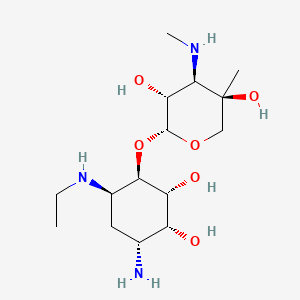
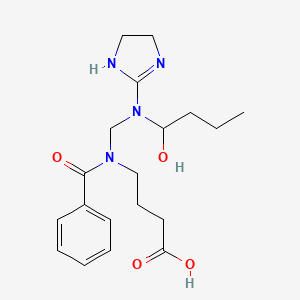
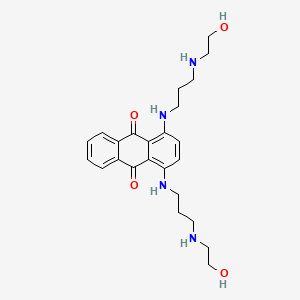
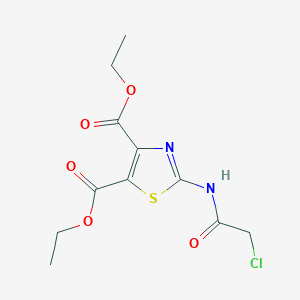
![[(5-Chlorofuran-2-yl)methylidene]propanedinitrile](/img/structure/B13780575.png)

